1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
Description
The compound 1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine features a piperidine core substituted at the 1-position with a (2-methyl-1,3-thiazol-4-yl)methyl group and at the 4-position with a piperazine ring bearing a 5-(trifluoromethyl)pyridin-2-yl moiety. This dual substitution combines a thiazole heterocycle (known for bioactivity in medicinal chemistry) with a trifluoromethylpyridine group (imparting electron-withdrawing and lipophilic properties). Such structural motifs are common in pharmaceuticals targeting central nervous system (CNS) receptors or enzymes like monoamine oxidases (MAOs) .
Properties
IUPAC Name |
2-methyl-4-[[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26F3N5S/c1-15-25-17(14-29-15)13-26-6-4-18(5-7-26)27-8-10-28(11-9-27)19-3-2-16(12-24-19)20(21,22)23/h2-3,12,14,18H,4-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLRMYCVORKURB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves multiple steps, starting with the preparation of the trifluoromethylpyridine intermediateThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in the production process .
Chemical Reactions Analysis
Types of Reactions
1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
The common reagents used in these reactions include halogens, nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted thiazole compounds .
Scientific Research Applications
1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the thiazole ring play crucial roles in its biological activity, influencing its binding affinity and selectivity towards target proteins. The compound may modulate various signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Compounds with Thiazole-Piperazine/Piperidine Linkages
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine (CAS 885699-33-2)
- Structure : Piperazine linked to a 4-methylthiazole via a methyl group.
- Key Differences : The thiazole substituent is at position 2 (vs. position 4 in the target compound), and the core is piperazine (vs. piperidine).
- Properties : Molecular weight 197.3 g/mol; liquid at room temperature. The absence of a trifluoromethylpyridine group reduces lipophilicity compared to the target compound .
1-[4-(4-Fluorophenyl)-2-thiazolyl]piperazine (CAS 887625-25-4)
- Structure : Piperazine attached to a thiazole substituted with a 4-fluorophenyl group.
- Key Differences: Aryl substitution (fluorophenyl) on the thiazole vs. the methyl group in the target compound.
- Applications : Likely explored for CNS targets due to the fluorophenyl-thiazole motif .
1-(2-Thiazolyl)-4-(diphenylacetyl)piperazine (CAS 23892-32-2)
Compounds with Trifluoromethylpyridine Substitutions
1-[2-(Trifluoromethyl)pyridin-4-yl]piperazine
- Structure : Piperazine directly linked to a 2-(trifluoromethyl)pyridine.
- Key Differences : Lacks the thiazole-piperidine moiety, simplifying the structure.
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(2-nitrophenyl)sulfonylpiperazine (CAS 946387-22-0)
Hybrid Structures with Dual Heterocycles
1-(4-{[1-(3-Methyl-1,2,4-thiadiazol-5-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-(pyridin-2-yl)piperazine (CAS 2640967-39-9)
Structural and Functional Comparison Table
Biological Activity
The compound 1-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
It features a piperazine core substituted with a thiazole group and a trifluoromethyl pyridine moiety, which are critical for its biological activity.
Research indicates that compounds with similar structures often target various receptors in the central nervous system (CNS). The thiazole and piperazine derivatives are known to interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction may lead to anxiolytic and antidepressant effects, as well as modulation of cognitive functions.
1. Antimicrobial Activity
Several studies have reported that compounds containing thiazole and piperazine exhibit significant antimicrobial properties. For instance, derivatives with similar scaffolds have shown effectiveness against both Gram-positive and Gram-negative bacteria. A study indicated that the introduction of trifluoromethyl groups enhances the lipophilicity of the compound, improving membrane permeability and thus increasing antimicrobial efficacy .
2. Neuropharmacological Effects
The compound has been evaluated for its neuropharmacological effects. In rodent models, it demonstrated anxiolytic-like activity without inducing sedation. This suggests potential for treating anxiety disorders while minimizing side effects typically associated with benzodiazepines .
3. Cytotoxicity Studies
In vitro cytotoxicity assays have shown that this compound exhibits selective toxicity against various cancer cell lines. The mechanism appears to involve apoptosis induction via mitochondrial pathways, making it a candidate for further development in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
A study published in Der Pharma Chemica evaluated the antimicrobial activity of various thiazole-piperazine derivatives. The results indicated that compounds similar to this compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .
Case Study 2: Neuropharmacological Testing
In a neuropharmacological study, the compound was tested for its effects on anxiety-like behavior in mice using the elevated plus maze test. Results indicated a significant increase in time spent in open arms compared to control groups, suggesting anxiolytic effects without sedation .
Comparative Data Table
Q & A
Basic Research Question
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require quenching with water to isolate products .
- Catalyst loading : Reducing Pd catalyst loadings (≤5 mol%) minimizes metal contamination while maintaining coupling efficiency .
- Reaction monitoring : Use TLC (hexane:ethyl acetate, 2:1) or LC/MS to track progress and terminate reactions at >90% conversion .
What advanced analytical techniques are critical for structural elucidation and purity assessment?
Advanced Research Question
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (400–600 MHz) resolves stereochemistry and confirms substitution patterns (e.g., piperazine ring protons at δ 3.39–4.05 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]⁺ = 328.1597 for related analogs) .
- Chromatography : HPLC (C18 columns, 0–50% acetonitrile gradient) identifies impurities at <0.1% levels .
How can computational methods predict the compound’s biological activity and binding mechanisms?
Advanced Research Question
- Molecular docking (AutoDock Vina, Glide) : Models interactions with targets like GPCRs or kinases. For example, the trifluoromethylpyridine group may occupy hydrophobic pockets in enzyme active sites .
- Molecular Dynamics (MD) simulations : Assess binding stability (RMSD <2 Å over 100 ns) and solvation effects .
- QSAR modeling : Correlates substituent effects (e.g., methylthiazole vs. pyridinyl) with IC₅₀ values from enzymatic assays .
How should researchers resolve contradictions in pharmacological data (e.g., in vitro vs. in vivo efficacy)?
Advanced Research Question
- Dose-response profiling : Compare IC₅₀ values (in vitro) with pharmacokinetic parameters (e.g., Cmax, AUC) in rodent models to identify bioavailability limitations .
- Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to in vivo effects .
- Receptor occupancy assays : Radioligand binding (e.g., [³H]-labeled analogs) quantifies target engagement discrepancies .
What strategies ensure compound stability under physiological conditions during preclinical studies?
Advanced Research Question
- pH stability assays : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC. Trifluoromethyl groups enhance resistance to acidic hydrolysis .
- Thermal analysis : TGA/DSC determines decomposition temperatures (>200°C for pyridinyl-piperazine derivatives) .
- Lyophilization : Formulate as a lyophilized powder (with trehalose) to prevent hydrolysis in aqueous solutions .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
Advanced Research Question
- Substituent variation : Replace the 2-methylthiazole with 1,3,4-oxadiazole to enhance π-π stacking with aromatic residues .
- Bioisosteric replacement : Substitute trifluoromethyl with cyano groups to maintain electronegativity while reducing metabolic liability .
- Steric effects : Introduce bulky substituents (e.g., tert-butyl) on the piperazine ring to modulate receptor selectivity .
What in vitro and in vivo models are appropriate for evaluating neuropharmacological potential?
Advanced Research Question
- In vitro : Primary neuronal cultures for assessing neuroprotection (MTT assay) or calcium flux (Fluo-4 AM) .
- In vivo : Rodent models of anxiety (elevated plus maze) or cognitive impairment (Morris water maze) with dose ranges of 1–30 mg/kg .
- Safety profiling : HERG channel inhibition assays (IC₅₀ >10 μM) and CYP450 inhibition screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
